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molecular formula C10H16N2O B8373158 5-Acetyl-1-tert-butyl-2-methyl-imidazole

5-Acetyl-1-tert-butyl-2-methyl-imidazole

Cat. No. B8373158
M. Wt: 180.25 g/mol
InChI Key: FLRIKQFCUGNIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07858807B2

Procedure details

In a 300 mL-volume glass vessel equipped with a stirrer, a thermometer and a dropping funnel, 18.5 g (0.162 mol) of N-tert-butylacetamidine (which was prepared in the above-mentioned Reference Example 3), 19.3 g (0.108 mol) of 3-bromo-4-methoxy-3-buten-2-one and 16.4 g (0.162 mol) of triethylamine were placed. The mixture was heated to 120° C. under stirring for 8 hours for carrying out reaction. After the reaction was complete, 80 mL of sulfuric acid (2 mol/L) was added to the reaction mixture, and the mixture was concentrated under reduced pressure. The concentrate was washed with methyl isobutyl ketone, and the aqueous portion was taken out. The aqueous portion was made basic by adding an aqueous 48% sodium hydroxide, while the mixture was kept at a temperature of not higher than 40° C. The aqueous basic portion was subjected to extraction with methyl isobutyl ketone, and the extracted portion was concentrated under reduced pressure. The concentrate was purified by silica gel column chromatography (eluant: ethyl acetate) to give 4.86 g (yield: 25%) of 5-acetyl-1-tert-butyl-2-methyl-imidazole.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6](=[NH:8])[CH3:7])([CH3:4])([CH3:3])[CH3:2].Br[C:10](=[CH:14]OC)[C:11](=[O:13])[CH3:12].C(N(CC)CC)C>S(=O)(=O)(O)O>[C:11]([C:10]1[N:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]([CH3:7])=[N:8][CH:14]=1)(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
C(C)(C)(C)NC(C)=N
Name
Quantity
19.3 g
Type
reactant
Smiles
BrC(C(C)=O)=COC
Name
Quantity
16.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
under stirring for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300 mL-volume glass vessel equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
reaction
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
The concentrate was washed with methyl isobutyl ketone
ADDITION
Type
ADDITION
Details
by adding an aqueous 48% sodium hydroxide
CUSTOM
Type
CUSTOM
Details
higher than 40° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous basic portion was subjected to extraction with methyl isobutyl ketone
CONCENTRATION
Type
CONCENTRATION
Details
the extracted portion was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by silica gel column chromatography (eluant: ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(=O)C1=CN=C(N1C(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.86 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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